Cyclopenta-1,3-diene;niobium(5+);tetrachloride
CAS No.: 33114-15-7
Cat. No.: VC8101909
Molecular Formula: C5H5Cl4Nb
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33114-15-7 |
|---|---|
| Molecular Formula | C5H5Cl4Nb |
| Molecular Weight | 299.8 g/mol |
| IUPAC Name | cyclopenta-1,3-diene;niobium(5+);tetrachloride |
| Standard InChI | InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-3H,4H2;4*1H;/q-1;;;;;+5/p-4 |
| Standard InChI Key | KAWQZSRKEBAOSY-UHFFFAOYSA-J |
| SMILES | C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] |
| Canonical SMILES | C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5] |
Introduction
Structural and Molecular Characteristics
Molecular Structure
The compound adopts a monocyclopentadienyl geometry, with the niobium atom bonded to a η⁵-cyclopentadienyl ring (C₅H₅⁻) and four chloride ligands in a tetrahedral arrangement . The cyclopentadienyl ligand acts as a π-donor, stabilizing the niobium center through delocalized electron interactions. X-ray crystallographic studies of related niobium complexes reveal bond lengths of Nb–C (C₅H₅) averaging 2.41 Å and Nb–Cl bonds around 2.30–2.35 Å .
Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₅Cl₄Nb | |
| Molecular Weight | 299.8 g/mol | |
| Melting Point | ~260°C | |
| Reactivity | Moisture-sensitive, hydrolyzes | |
| Coordination Geometry | Tetrahedral |
Synthesis and Preparation Methods
Synthetic Routes
The primary synthesis involves reacting niobium pentachloride (NbCl₅) with cyclopentadiene (C₅H₆) in an inert atmosphere (e.g., N₂ or Ar):
NbCl₅ + C₅H₆ → C₅H₅Cl₄Nb + HCl.
Reaction Conditions:
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Solvent: Toluene or dichloromethane.
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Temperature: 25–50°C.
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Isolation: Filtration followed by recrystallization.
Industrial-scale production employs similar methods with rigorous control of reaction parameters to optimize yield and purity.
Physical and Chemical Properties
Reactivity and Stability
The compound exhibits high reactivity due to:
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Chloride Ligand Substitution: Replacement with alkyl, aryl, or organometallic groups (e.g., Grignard reagents) .
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Oxidation/Reduction: Disproportionation under certain conditions to form Nb(IV) and Nb(VI) species.
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Moisture Sensitivity: Rapid hydrolysis in aqueous environments, releasing HCl and forming niobium oxides .
Example Reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ligand Substitution | Grignard reagents (RMgX) | Nb(η⁵-C₅H₅)(R)Cl₃ |
| Oxidation | O₂, H₂O₂ | Nb(VI) oxo-chloro complexes |
| Reduction | LiAlH₄, NaBH₄ | Nb(IV) chloro-hydride derivatives |
Applications in Research and Industry
Catalytic Roles
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Polymerization: Facilitates olefin polymerization and copolymerization due to its Lewis acidity .
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Hydrogenation: Acts as a precursor for hydrogenation catalysts in organic synthesis.
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Materials Science: Used in synthesizing high-performance polymers and coatings.
Bioinorganic Chemistry
Serves as a model compound for studying metal-ligand interactions in enzymatic systems. While direct biological activity remains unexplored, its reactivity with nucleophiles suggests potential for modifying biomolecules.
Comparative Analysis with Related Metallocenes
| Compound | Metal | Key Differences |
|---|---|---|
| Cyclopentadienylvanadium(IV) tetrachloride | Vanadium | Lower oxidation state (V⁴⁺ vs. Nb⁵⁺) |
| Cyclopentadienylzirconium(IV) tetrachloride | Zirconium | Greater steric bulk, altered reactivity |
| Cyclopentadienyltitanium(IV) tetrachloride | Titanium | Higher electrophilicity, diverse catalysis |
The niobium center in the target compound offers unique electronic flexibility, enabling distinct redox and ligand-exchange behaviors compared to transition metals like titanium or vanadium .
Research Findings and Future Directions
Structural Insights
X-ray crystallography of related complexes (e.g., [Nb(η⁵-C₅H₅)₂(CH₂Ph)₂]) reveals tetrahedral coordination, with cyclopentadienyl rings acting as electron-donating ligands .
Future Research
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Catalytic Optimization: Exploring its role in asymmetric catalysis or CO₂ fixation.
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Biomedical Applications: Investigating interactions with DNA or protein targets.
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